2-Cyclopropylidenepropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

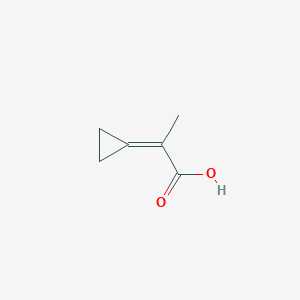

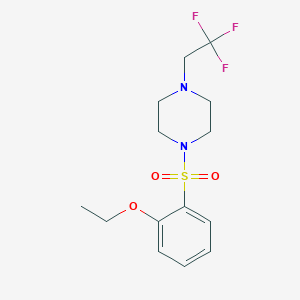

2-Cyclopropylidenepropanoic acid is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 . It is typically available in powder form .

Molecular Structure Analysis

The molecular structure of this compound consists of six carbon atoms, eight hydrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h2-3H2,1H3,(H,7,8) .Scientific Research Applications

Peptidomimetic Synthesis

2-Cyclopropylidenepropanoic acid and its derivatives are used in the synthesis of peptidomimetics. For instance, 2-cyclopropyl- and 2-hydroxymethyl-4-hydroxy-β3-homoproline were synthesized through a sequence involving 1,3-dipolar cycloaddition. These amino acids serve as building blocks in peptidomimetic synthesis, as demonstrated by the construction of mixed α/β/α tripeptides, showcasing the acid's significance in advancing synthetic methods for biological applications (Cordero et al., 2013).

Chemical Transformations and Synthesis

The acid is involved in various chemical transformations. For example, it undergoes solvent-controlled, tunable hydrosulfonylation, producing β- or γ-addition products. This reaction exhibits good to excellent yields and high selectivities, indicating the compound's potential in chemical synthesis and its role in creating various chemical structures (Miao et al., 2016).

Biological Activity and Cyclopropanation

Cyclopropane rings, often found in the structure of this compound derivatives, are crucial in biological systems. For instance, the cyclopropane ring is used to restrict the conformation of biologically active compounds, enhancing activity and probing bioactive conformations. This is evidenced by the synthesis of conformationally restricted analogues of histamine, highlighting the compound's importance in medicinal chemistry (Kazuta et al., 2002).

Catalysis and Reaction Mechanism Insights

The compound is instrumental in studying reaction mechanisms, like cyclopropanation reactions involving olefins. These studies contribute to understanding bond formation, enzyme mechanisms, and the synthesis of cyclopropanes with enantioselectivity. This research is foundational for developing new methods and understanding chemical processes at a fundamental level (Lebel et al., 2003).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that cyclopropyl-containing compounds often interact with their targets through the strained cyclopropyl ring, which can undergo various chemical reactions .

Biochemical Pathways

Cyclopropane fatty acids, a class of compounds that includes 2-cyclopropylidenepropanoic acid, are known to be involved in the biosynthesis of plant lipids

Pharmacokinetics

The compound’s molecular weight (11213 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of -10°C . Additionally, the compound’s efficacy could potentially be influenced by the pH of its environment, although specific data on this topic is currently lacking.

properties

IUPAC Name |

2-cyclopropylidenepropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIQLBQAVHNPLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2470396.png)

![(E)-ethyl 1-isopropyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2470403.png)

![5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2470405.png)

![2-[[2-(4-Formyl-3-phenylpyrazol-1-yl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B2470408.png)

![(1s,3s)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2470410.png)

![3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione](/img/structure/B2470415.png)